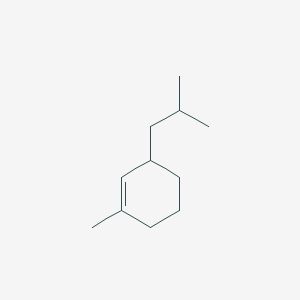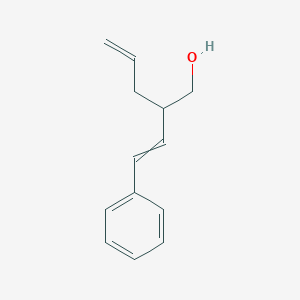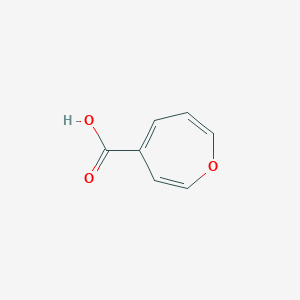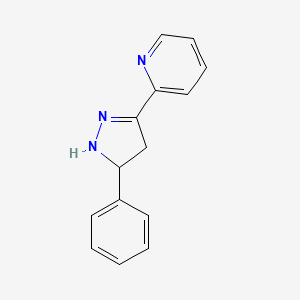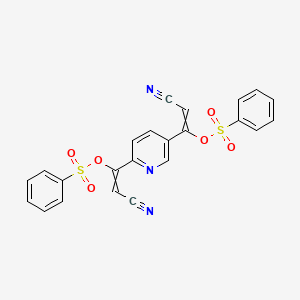
(Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate: is a complex organic compound that features a pyridine ring substituted with cyanoethene and dibenzenesulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with cyanoethene compounds under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a mixed solvent system like water and dimethylacetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced cyanoethene groups .
Applications De Recherche Scientifique
(Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5,N,N’-Tetraphenyl-penta-2,3-diene-1,5-diamine: Another complex organic compound with similar structural features.
Noble Gas Compounds: Although not structurally similar, these compounds share the characteristic of being highly reactive under specific conditions.
Uniqueness
(Pyridine-2,5-diyl)bis(2-cyanoethene-1,1-diyl) dibenzenesulfonate is unique due to its combination of pyridine, cyanoethene, and dibenzenesulfonate groups. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Propriétés
Numéro CAS |
574750-96-2 |
|---|---|
Formule moléculaire |
C23H15N3O6S2 |
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
[1-[6-[1-(benzenesulfonyloxy)-2-cyanoethenyl]pyridin-3-yl]-2-cyanoethenyl] benzenesulfonate |
InChI |
InChI=1S/C23H15N3O6S2/c24-15-13-22(31-33(27,28)19-7-3-1-4-8-19)18-11-12-21(26-17-18)23(14-16-25)32-34(29,30)20-9-5-2-6-10-20/h1-14,17H |
Clé InChI |
PLRKGMHHLBKJKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OC(=CC#N)C2=CN=C(C=C2)C(=CC#N)OS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
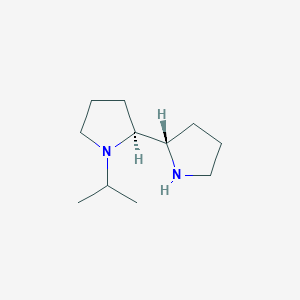
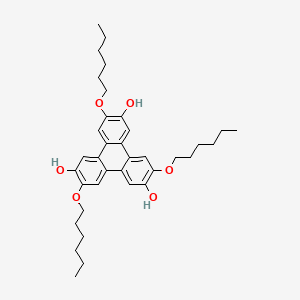
![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
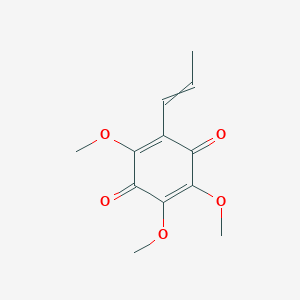

![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
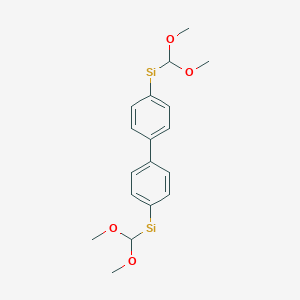
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-, methyl ester](/img/structure/B14237557.png)
